

Translational Application Note: CART (55-102) Human Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: CART (55-102) (human)

Cat. No.: B561574

[Get Quote](#)

Part 1: Core Directive & Scientific Context

The Translational Gap

CART (55-102) is the biologically active fragment of the CART pro-peptide. While rodent studies have firmly established its role in satiety, reward processing (nucleus accumbens), and stress response, direct administration in human subjects remains restricted due to the blood-brain barrier (BBB) impermeability and the lack of a small-molecule agonist.

Therefore, this guide focuses on Translational Human Protocols: methods to interrogate CART (55-102) functionality in human tissues (ex vivo islets, cell lines) and quantify endogenous levels in human biofluids. These are the critical "bridge" experiments required before Phase I clinical trials.

Mechanism of Action (The "Elusive" GPCR)

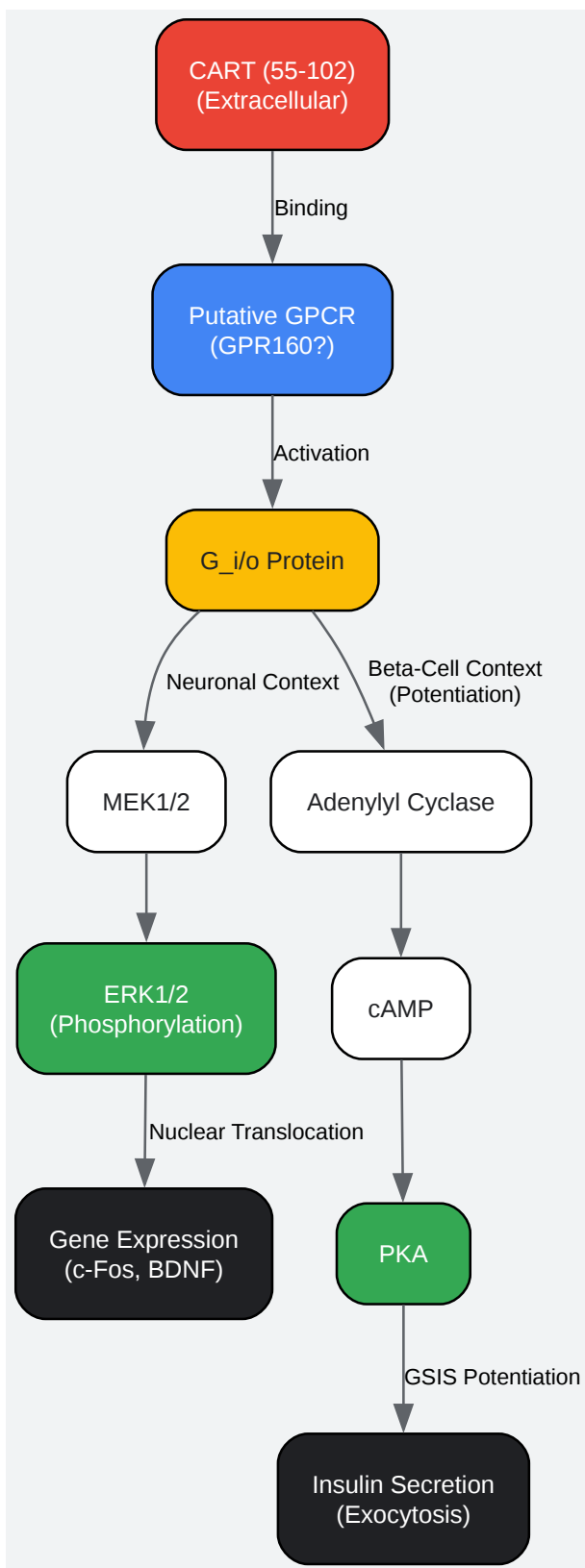
Despite decades of research, the specific CART receptor remains a subject of debate (orphan GPCR GPR160 is a leading candidate). However, the signaling architecture is well-mapped. CART (55-102) acts via a G_{i/o}-coupled GPCR, leading to:

- ERK1/2 Phosphorylation: The primary readout for neuronal activation.

- Ca²⁺ Modulation: Inhibition of voltage-gated Ca²⁺ channels (neuronal) or potentiation of Ca²⁺ influx (pancreatic beta-cells).
- cAMP/PKA Pathway: Specifically in pancreatic islets, where it potentiates glucose-stimulated insulin secretion (GSIS).^{[1][2]}

Visualization: CART (55-102) Signaling Architecture

The following diagram illustrates the dual-pathway mechanism observed in human neuroendocrine systems.



[Click to download full resolution via product page](#)

Figure 1: Dual signaling pathways of CART (55-102). In neurons, it predominantly drives ERK1/2 via Gi/o. In pancreatic beta-cells, it potentiates insulin secretion via cAMP/PKA dependent mechanisms.[1][2][3]

Part 2: Peptide Handling & Integrity

Critical Warning: CART (55-102) contains three disulfide bridges (Cys68-Cys86, Cys74-Cys94, Cys88-Cys101).[4] Incorrect handling breaks these bridges, rendering the peptide biologically inert despite appearing "pure" on mass spec.

Parameter	Specification	Causality / Rationale
Sequence	48 AA (Val55 - Leu102)	The 55-102 fragment is the active cleavage product; the N-terminal leader is inactive.
Storage (Lyophilized)	-20°C (Desiccated)	Moisture induces hydrolysis. Stable for 6-12 months.
Reconstitution	Sterile Water or 0.1% BSA/PBS	Do not vortex vigorously. Shear stress can disrupt tertiary structure.
Aliquot Strategy	Single-use aliquots	Avoid Freeze-Thaw. Disulfide bridges are susceptible to oxidation/reduction cycles upon thawing.
Plasticware	Low-Binding Polypropylene	CART is a "sticky" peptide; standard tubes result in ~20% loss via adsorption.

Part 3: Experimental Protocols

Protocol A: Ex Vivo Human Islet Perfusion (Functional Assay)

Objective: Determine the effect of CART (55-102) on Glucose-Stimulated Insulin Secretion (GSIS) in human tissue. Relevance: Validates the metabolic role of CART in Type 2 Diabetes

(T2D) research.

Materials:

- Human Pancreatic Islets (isolated from cadaveric donors, e.g., Prodo Labs).
- Perfusion Buffer: Krebs-Ringer bicarbonate (KRB) buffer + 10 mM HEPES + 0.1% BSA.
- Stimulants: Glucose (2.8 mM basal, 16.7 mM stimulatory).
- CART (55-102) Stock: 100 μ M in water.

Step-by-Step Methodology:

- Equilibration: Hand-pick 50 human islets per chamber. Perfuse with Low Glucose (2.8 mM) KRB buffer at 37°C for 45 minutes to stabilize basal secretion. Flow rate: 100 μ L/min.[5]
- Basal Phase (0-10 min): Collect effluent every 2 minutes to establish baseline insulin.
- Stimulation Phase (10-40 min): Switch inflow to High Glucose (16.7 mM) +/- CART (55-102) [100 nM].
 - Scientific Note: CART alone often does not trigger secretion; it potentiates the glucose effect. Always run a "Glucose Only" control arm.
- Washout (40-60 min): Return to Low Glucose (2.8 mM).
- Quantification: Measure Insulin in effluent fractions using a Human Insulin ELISA.
- Normalization: Lyse islets at the end of the experiment to measure Total DNA. Express data as ng Insulin / ng DNA / min.

Expected Result: CART (55-102) treated islets should show a 1.5x to 2.0x increase in the Second Phase of insulin secretion compared to Glucose alone.

Protocol B: Human Plasma Quantification (Biomarker Analysis)

Objective: Quantify endogenous CART (55-102) in human plasma.[6][7] Challenge: Plasma proteases degrade CART rapidly ($t_{1/2} < 10$ mins). Direct ELISA often fails due to matrix interference. Solid Phase Extraction (SPE) is mandatory.

Workflow Diagram:



[Click to download full resolution via product page](#)

Figure 2: Sample preparation workflow for CART (55-102) quantification. The acidification and SPE steps are critical to remove high-molecular-weight proteins that interfere with antibody binding.

Detailed Methodology:

- Collection: Draw whole blood into pre-chilled EDTA tubes containing Aprotinin (500 KIU/mL). Invert gently.
 - Why? Aprotinin inhibits serine proteases that cleave CART.
- Separation: Centrifuge immediately at 1,600 x g for 15 min at 4°C. Transfer plasma to polypropylene tubes.
- Acidification: Add equal volume of Buffer A (1% Trifluoroacetic acid [TFA] in water). Centrifuge at 10,000 x g for 20 min to pellet large proteins.
- Column Activation: Equilibrate a C18 Sep-Pak column with 1) Acetonitrile (ACN) and 2) Buffer A.
- Loading: Load acidified plasma supernatant onto the column.
- Washing: Wash with 1% TFA to remove salts.
- Elution: Elute slowly with 60% ACN / 1% TFA.

- Drying: Evaporate the eluate in a centrifugal concentrator (SpeedVac).
- Assay: Reconstitute in RIA buffer and proceed with competitive Radioimmunoassay (RIA) using I-125 labeled CART (55-102).

Protocol C: Neuronal Signaling (ERK Phosphorylation)

Objective: Validate receptor engagement in human neuronal cells (SH-SY5Y).

- Cell Culture: Plate SH-SY5Y cells in 6-well plates. Differentiate with Retinoic Acid (10 μ M) for 5 days to induce neuronal phenotype (essential for CART receptor expression).
- Starvation: Serum-starve cells for 4 hours prior to assay to reduce basal ERK phosphorylation.
- Treatment: Treat cells with CART (55-102) [10 nM - 1 μ M] for 5, 10, 15, and 30 minutes.
 - Positive Control:[1] PMA (100 nM).
 - Negative Control: Scrambled Peptide.
- Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing Phosphatase Inhibitors (Na₃VO₄, NaF).
- Western Blot: Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.
- Validation: Pre-treat with Pertussis Toxin (100 ng/mL) for 16h. If CART signaling is blocked, it confirms the G_{i/o} mechanism.[8]

References

- Wierup, N., et al. (2006). CART regulates islet hormone secretion and is expressed in the beta-cells of type 2 diabetic rats.[2][3][9] *Diabetes*, 55(2), 305-311. [Link](#)
- Thim, L., et al. (1999).[7] Purification and characterization of a new hypothalamic satiety peptide, cocaine and amphetamine regulated transcript (CART), from porcine brain. *Proceedings of the National Academy of Sciences*, 95(19), 11452-11457. [Link](#)

- Vicentic, A., & Jones, D. C. (2007). The CART (cocaine- and amphetamine-regulated transcript) system in appetite and drug addiction. *Journal of Pharmacology and Experimental Therapeutics*, 320(2), 499-506. [Link](#)
- Sarkar, S., et al. (2004). Central administration of cocaine- and amphetamine-regulated transcript increases phosphorylation of cAMP response element binding protein in the corticotropin-releasing hormone-producing neurons of the hypothalamic paraventricular nucleus. *Brain Research*, 1026(1), 113-122. [Link](#)
- Kuhar, M. J., et al. (2005). CART peptides. *Neuropeptides*, 36(1), 1-8. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. CART regulates islet hormone secretion and is expressed in the beta-cells of type 2 diabetic rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. moleculardepot.com \[moleculardepot.com\]](#)
- [5. Frontiers | Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perfusion Studies With Human and Murine Islets \[frontiersin.org\]](#)
- [6. medchemexpress.com \[medchemexpress.com\]](#)
- [7. joe.bioscientifica.com \[joe.bioscientifica.com\]](#)
- [8. Cocaine- and amphetamine-regulated transcript \(CART\) peptide activates the extracellular signal-regulated kinase \(ERK\) pathway in AtT20 cells via putative G-protein coupled receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. CART is overexpressed in human type 2 diabetic islets and inhibits glucagon secretion and increases insulin secretion - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Translational Application Note: CART (55-102) Human Experimental Protocols]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b561574/docs#translational-application-note-cart-55-102-human-experimental-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)